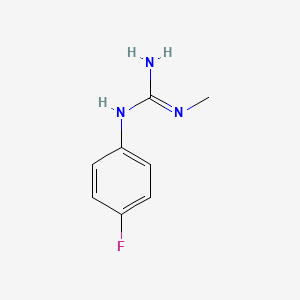

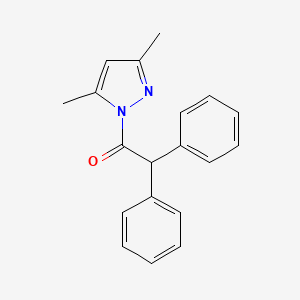

![molecular formula C15H13N3OS B2389776 benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034237-76-6](/img/structure/B2389776.png)

benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, also known as BTPDM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Benzo[b]thiophene derivatives have been synthesized and characterized due to their wide range of pharmacological properties. The synthesis involves various chemical reactions yielding compounds like thiadiazoles, oxadiazoles, and pyrazolines starting from precursors such as 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds are characterized by elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, indicating a broad interest in exploring the chemical properties and structural elucidation of benzo[b]thiophene derivatives for potential biological applications (Isloor, Kalluraya, & Pai, 2010).

Anticancer Activity

A significant application of benzo[b]thiophene derivatives is in the development of potential anticancer agents. For instance, novel pyrazoline derivatives have been evaluated for their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line), where compounds demonstrated cytotoxicity in the micromolar range. Specifically, one derivative showed notable inhibitory effects on HepG-2 cells with low cytotoxicity against primary hepatocytes, suggesting its promise as an anticancer drug candidate. The compound induced apoptosis in cancer cells and arrested them in the G2/M phase, highlighting the potential therapeutic benefits of benzo[b]thiophene derivatives in cancer treatment (Xu et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Benzo[b]thiophene derivatives have also shown significant antimicrobial and anti-inflammatory activities. Their broad spectrum of pharmacological properties includes potent antibacterial and antifungal effects. Some newly synthesized benzo[b]thiophene derivatives have been screened for antibacterial, antifungal, and anti-inflammatory studies, demonstrating potent activity against various microbial strains. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial and fungal infections. The structural diversity of benzo[b]thiophene derivatives allows for the exploration of their use in treating various diseases, emphasizing the importance of chemical synthesis and biological evaluation in drug discovery processes (Isloor, Kalluraya, & Pai, 2010).

properties

IUPAC Name |

1-benzothiophen-2-yl(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c19-15(14-9-11-3-1-2-4-13(11)20-14)17-7-8-18-12(10-17)5-6-16-18/h1-6,9H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJLBRHLKXWABV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

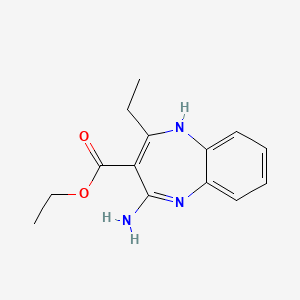

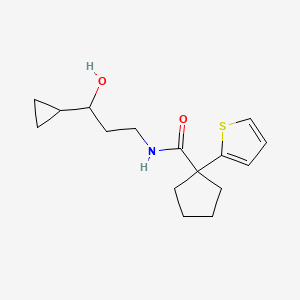

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2389693.png)

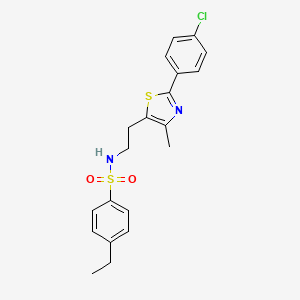

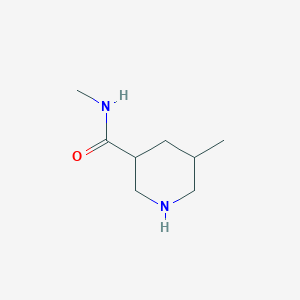

![5-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2389698.png)

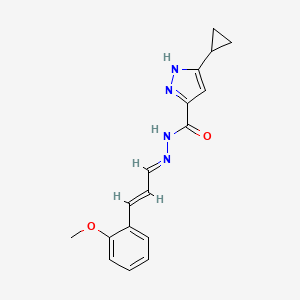

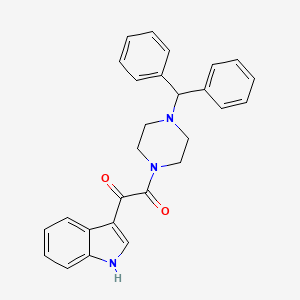

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2389702.png)

![N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2389708.png)

![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2389711.png)